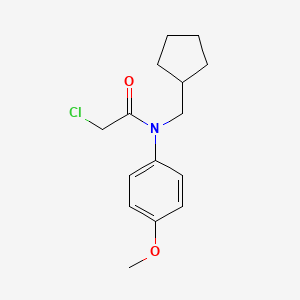
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, a cyclopentylmethyl group, and a 4-methoxyphenyl group attached to an acetamide backbone. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of Cyclopentylmethylamine: Cyclopentanone is reacted with methylamine to form cyclopentylmethylamine.
Chloroacetylation: Cyclopentylmethylamine is then treated with chloroacetyl chloride to form 2-chloro-N-(cyclopentylmethyl)acetamide.
N-Substitution: Finally, the 2-chloro-N-(cyclopentylmethyl)acetamide is reacted with 4-methoxyaniline to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to improve yield and purity. Large-scale production would also require stringent safety measures due to the handling of reactive chemicals.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction reactions may involve the reduction of the chloro group to a hydrogen atom.
Substitution: Substitution reactions can occur at the chloro or amide groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide.
Reduction: 2-Hydroxy-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It can be used in biological studies to understand the interaction of chloro-substituted compounds with biological systems.
Industry: The compound may find use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system or industrial process .
Comparison with Similar Compounds
2-Chloro-N-(cyclopentylmethyl)acetamide: Lacks the methoxyphenyl group.
N-(4-methoxyphenyl)acetamide: Lacks the chloro and cyclopentylmethyl groups.
2-Chloro-N-(phenyl)acetamide: Lacks the cyclopentylmethyl group.
Uniqueness: The presence of both the chloro group and the cyclopentylmethyl group in addition to the methoxyphenyl group makes this compound unique
This comprehensive overview provides a detailed understanding of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-14-8-6-13(7-9-14)17(15(18)10-16)11-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZQNKZMBFMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2CCCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














